molecular formula C9H5BrClN B2472968 6-Bromo-7-chloroisoquinoline CAS No. 1036712-54-5

6-Bromo-7-chloroisoquinoline

Cat. No. B2472968
CAS RN: 1036712-54-5
M. Wt: 242.5
InChI Key: MDVYTGOMIMUNHS-UHFFFAOYSA-N
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Description

6-Bromo-7-chloroisoquinoline is a compound with the molecular weight of 242.5 . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .


Molecular Structure Analysis

The InChI code for 6-Bromo-7-chloroisoquinoline is 1S/C9H5BrClN/c10-8-3-6-1-2-12-5-7(6)4-9(8)11/h1-5H . This code represents the molecular structure of the compound.

Scientific Research Applications

Synthesis and Chemistry

  • The compound 6-bromo-7-chloroisoquinoline and its derivatives play a crucial role in chemical syntheses, particularly in the preparation of various quinoline and quinazoline derivatives. For instance, a study by Wlodarczyk et al. (2011) involved the preparation of 6-bromo-2-chloro-4-methylquinoline as a starting material, demonstrating its significance in the synthesis of quinolin-2(1H)-ones, a key compound in the study of infectious diseases (Wlodarczyk et al., 2011).
  • Lei et al. (2015) described the synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile from 6-bromoquinolin-4-ol, highlighting the role of 6-bromo derivatives in the development of PI3K/mTOR inhibitors (Lei et al., 2015).

Photolabile Protecting Groups

  • 6-Bromo-7-chloroisoquinoline derivatives have been studied for their potential as photolabile protecting groups. For instance, Fedoryak and Dore (2002) discussed the synthesis and photochemistry of 8-bromo-7-hydroxyquinoline (BHQ), a derivative with high sensitivity to multiphoton-induced photolysis, making it useful in biological applications (Fedoryak & Dore, 2002).

Medicinal Chemistry and Drug Synthesis

  • Zhang et al. (2017) described the synthesis of halofuginone hydrobromide, an effective drug against Eimeria species in poultry, starting from 7-bromo-6-chloroquinazolin-4(3H)-one. This highlights the role of bromo-chloro substituted quinolines in medicinal chemistry (Zhang et al., 2017).

Advanced Spectroscopic Studies

  • Studies by Arjunan et al. (2009) and An et al. (2010) have explored the detailed vibrational spectroscopic properties of bromo-chloro-quinoline derivatives, contributing to the understanding of their structural and electronic characteristics (Arjunan et al., 2009), (An et al., 2010).

Safety and Hazards

The safety information for 6-Bromo-7-chloroisoquinoline includes several hazard statements such as H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, breathing vapours, mist or gas, and ensuring adequate ventilation .

properties

IUPAC Name

6-bromo-7-chloroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClN/c10-8-3-6-1-2-12-5-7(6)4-9(8)11/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDVYTGOMIMUNHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=CC(=C(C=C21)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-7-chloroisoquinoline

CAS RN

1036712-54-5
Record name 6-bromo-7-chloroisoquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Starting from N-(4-Bromo-3-chloro-benzyl)-N-(2,2-dimethoxy-ethyl)-4-methyl-benzene-sulfonamide (8), the title compound was synthesized by the protocol described for 6-Bromo-isoquinoline (3). Rt=1.02 min (Method C). Detected mass: 242.2/244.2 (M+H+).
Name
N-(4-Bromo-3-chloro-benzyl)-N-(2,2-dimethoxy-ethyl)-4-methyl-benzene-sulfonamide
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